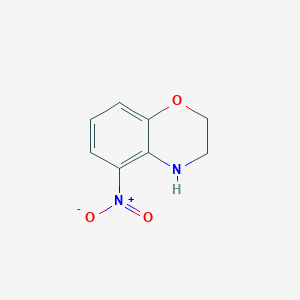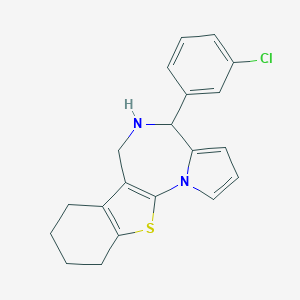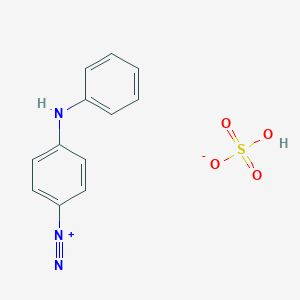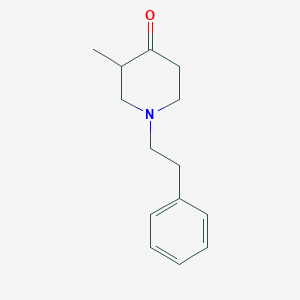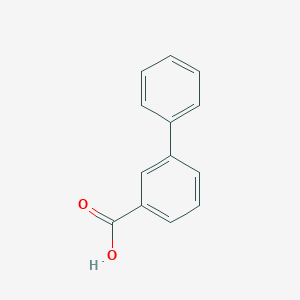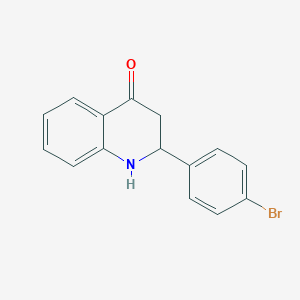
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as 4-Bromo-2,3-dihydroquinolin-4-one, and its chemical formula is C15H11BrNO.
Scientific Research Applications
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of potential scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has shown promising results as an antitumor agent. Studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has also been investigated for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines.
Mechanism Of Action
The mechanism of action of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in tumor cell proliferation and survival.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one are still being investigated. However, studies have shown that it can induce apoptosis in tumor cells by activating caspase-3 and caspase-9. Furthermore, it has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its potential as an antitumor agent. Furthermore, it is relatively easy to synthesize and has a good yield. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the most significant directions is to investigate its potential as an antitumor agent in vivo. Furthermore, it could also be investigated for its potential use in treating other diseases such as inflammation and neurodegenerative disorders. Another direction could be to optimize its synthesis method to increase its yield and purity. Overall, 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has significant potential for various scientific research applications, and further research is needed to fully understand its mechanism of action and optimize its use.
Synthesis Methods
The synthesis of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of the desired product with a yield of around 70-80%.
properties
CAS RN |
130820-63-2 |
|---|---|
Product Name |
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one |
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12BrNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
InChI Key |
MVBJVBQIUSGFKC-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



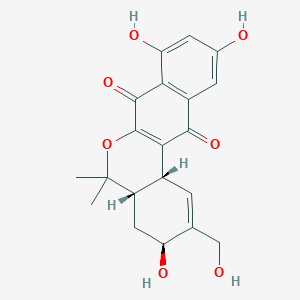
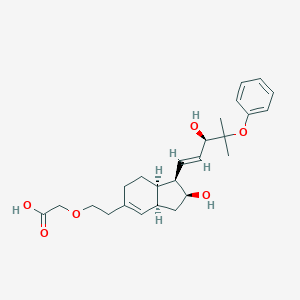
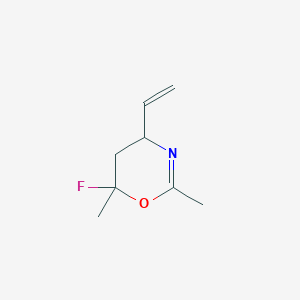
![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)
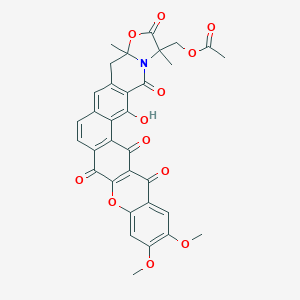
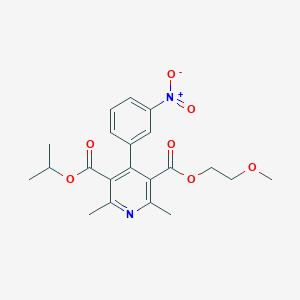
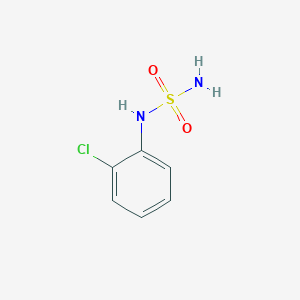
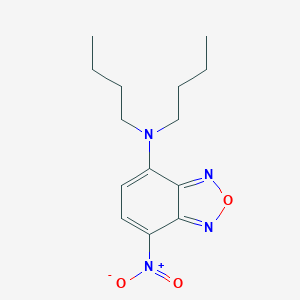
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
